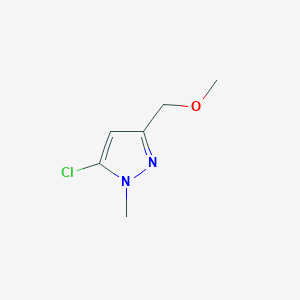
Peroxide, bis(1-naphthalenylcarbonyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, bis(1-naphthalenylcarbonyl) is an organic peroxide compound characterized by the presence of two 1-naphthalenylcarbonyl groups attached to a peroxide linkage. This compound is known for its stability and unique reactivity, making it a valuable substance in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, bis(1-naphthalenylcarbonyl) typically involves the reaction of 1-naphthalenylcarbonyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C10H7COCl+H2O2→C10H7COOOCO10H7+2HCl
Industrial Production Methods
Industrial production of Peroxide, bis(1-naphthalenylcarbonyl) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, bis(1-naphthalenylcarbonyl) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of naphthalenylcarbonyl radicals.
Reduction: Reduction of the peroxide bond can yield 1-naphthalenylcarbonyl alcohols.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Naphthalenylcarbonyl radicals and subsequent oxidation products.
Reduction: 1-naphthalenylcarbonyl alcohols.
Substitution: Substituted naphthalenylcarbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Peroxide, bis(1-naphthalenylcarbonyl) has several applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions.
Biology: Investigated for its potential as an oxidative stress inducer in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Peroxide, bis(1-naphthalenylcarbonyl) involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS) and naphthalenylcarbonyl radicals. These reactive intermediates can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative damage and other biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peroxide, bis(1-hydroperoxyalkyl): Similar in structure but with hydroperoxyalkyl groups instead of naphthalenylcarbonyl groups.
1-Hydroperoxyalkyl 1-hydroxyalkyl peroxides: Contain both hydroperoxy and hydroxyalkyl groups.
Geminal bis-hydroperoxides: Feature two hydroperoxy groups attached to the same carbon atom.
Uniqueness
Peroxide, bis(1-naphthalenylcarbonyl) is unique due to its stability and specific reactivity profile, which makes it suitable for applications requiring controlled radical generation and oxidative processes. Its naphthalenylcarbonyl groups also impart distinct chemical properties compared to other peroxides.
Eigenschaften
CAS-Nummer |
29903-04-6 |
|---|---|
Molekularformel |
C22H14O4 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
naphthalene-1-carbonyl naphthalene-1-carboperoxoate |
InChI |
InChI=1S/C22H14O4/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-26-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
InChI-Schlüssel |
VIDGELNFXVPECZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OOC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)


![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
![Benzo[b]thiophene-4-acetyl chloride](/img/structure/B13680278.png)

![6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680308.png)


![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)

